molecular formula C24H24ClNO4S2 B5423211 (5E)-5-[[4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[[4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5423211
M. Wt: 490.0 g/mol
InChI Key: QACDEKBNVHSGQA-PXLXIMEGSA-N
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Description

(5E)-5-[[4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a complex structure with multiple functional groups, making it a potential candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[[4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazolidinone core: This can be achieved by reacting a suitable thioamide with an α-halo carbonyl compound under basic conditions.

    Introduction of the phenoxypropoxy group: This step involves the nucleophilic substitution of a halogenated phenol derivative with a propoxy group.

    Final assembly: The final step involves the condensation of the intermediate compounds to form the desired product, often under acidic or basic conditions to facilitate the reaction.

Industrial Production Methods

Industrial production of such complex organic compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bonds or the thiazolidinone ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halogens, nitrating agents, sulfonating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, thiazolidinone derivatives have shown promise as antimicrobial and anticancer agents. This compound could be investigated for its potential to inhibit bacterial growth or cancer cell proliferation.

Medicine

In medicine, the compound might be explored for its therapeutic potential. Thiazolidinones have been studied for their anti-inflammatory and antidiabetic properties, suggesting possible applications in treating chronic diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might impart desirable properties to polymers or other materials.

Mechanism of Action

The mechanism of action of (5E)-5-[[4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one likely involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s effects might be mediated through pathways involving oxidative stress, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[[4-[3-(4-chlorophenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5E)-5-[[4-[3-(4-methylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5E)-5-[[4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific substitution pattern. The presence of both chloro and methyl groups on the phenoxy ring, along with the propoxy and methoxy groups, imparts distinct chemical and biological properties compared to other thiazolidinone derivatives.

Properties

IUPAC Name

(5E)-5-[[4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClNO4S2/c1-4-10-26-23(27)22(32-24(26)31)15-17-6-9-20(21(14-17)28-3)30-12-5-11-29-18-7-8-19(25)16(2)13-18/h4,6-9,13-15H,1,5,10-12H2,2-3H3/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACDEKBNVHSGQA-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCOC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)CC=C)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OCCCOC2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)CC=C)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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